ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, which is then subjected to various functionalization steps to introduce the thiazole and triazino moieties. Common reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the functional groups, particularly at the thiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole.
Triazino derivatives: Compounds like triazine herbicides (e.g., atrazine).
Uniqueness
Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of three different heterocyclic systems, which imparts a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S2/c1-5-14(18(28)24-20-22-11(3)16(32-20)19(29)30-6-2)31-21-23-17-15(25-26-21)12-9-7-8-10-13(12)27(17)4/h7-10,14H,5-6H2,1-4H3,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLANYPGIBJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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